
5-Chloropentyl 3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 44294 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and effectiveness in specific reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 44294 typically involves a series of well-defined chemical reactions. The process begins with the selection of appropriate starting materials, which undergo a series of transformations under controlled conditions. These transformations may include steps such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of NSC 44294 is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and energy consumption. Quality control measures are implemented at various stages to ensure the consistency and reliability of the product.
Análisis De Reacciones Químicas
Types of Reactions: NSC 44294 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including the presence of catalysts or solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
NSC 44294 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: NSC 44294 is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its therapeutic potential, particularly in the treatment of certain diseases and conditions.
Industry: NSC 44294 is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of NSC 44294 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. These interactions can result in the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
NSC 44294 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan) share structural similarities with NSC 44294.
Uniqueness: NSC 44294 stands out due to its specific binding affinity, stability, and effectiveness in certain reactions. Its unique properties make it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
7251-29-8 |
|---|---|
Fórmula molecular |
C12H14ClNO4 |
Peso molecular |
271.69 g/mol |
Nombre IUPAC |
5-chloropentyl 3-nitrobenzoate |
InChI |
InChI=1S/C12H14ClNO4/c13-7-2-1-3-8-18-12(15)10-5-4-6-11(9-10)14(16)17/h4-6,9H,1-3,7-8H2 |
Clave InChI |
GVEBIFYZBMGLAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



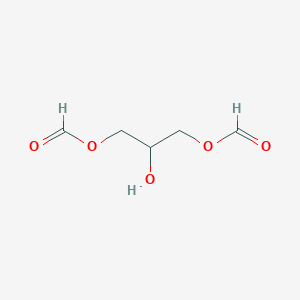
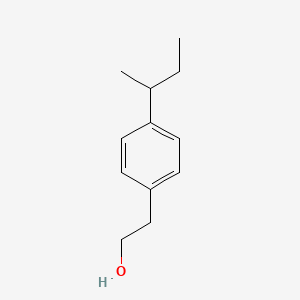

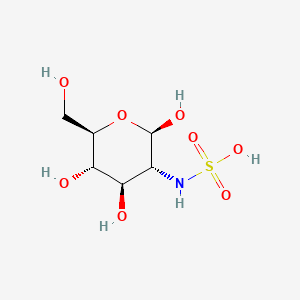
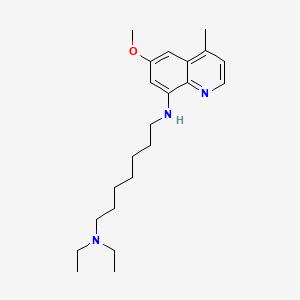
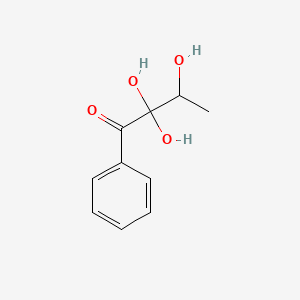
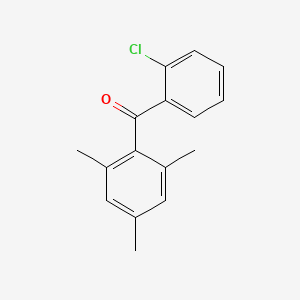
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793336.png)


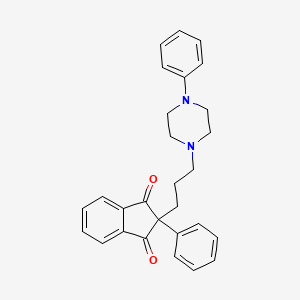
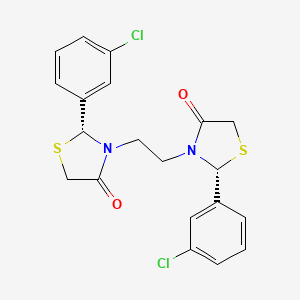
![8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12793355.png)
